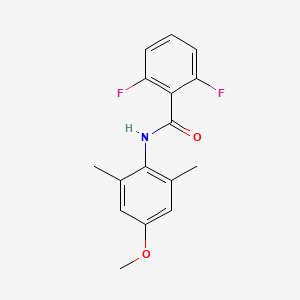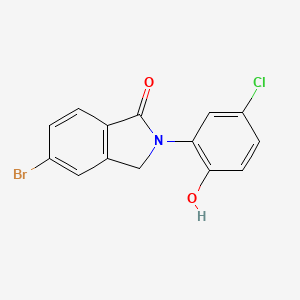
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a bromine and chlorine atom attached to a hydroxyphenyl group, which is further connected to a dihydroisoindolone structure. Its unique chemical structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxyacetophenone to form 2-bromo-2’-hydroxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-chloro-2-hydroxybenzoyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(5-chloro-2-oxophenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 5-chloro-2-hydroxyphenyl-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-chloro-2-hydroxyacetophenone
- 5-Bromo-2-hydroxyacetophenone
- 5-Chloro-2-hydroxyacetophenone
Uniqueness
5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a dihydroisoindolone core with halogenated hydroxyphenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918331-63-2 |
|---|---|
Molekularformel |
C14H9BrClNO2 |
Molekulargewicht |
338.58 g/mol |
IUPAC-Name |
5-bromo-2-(5-chloro-2-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-6-10(16)2-4-13(12)18/h1-6,18H,7H2 |
InChI-Schlüssel |
UOZQNGBUTLNCEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)


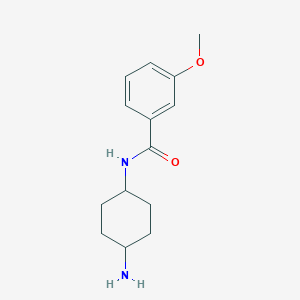
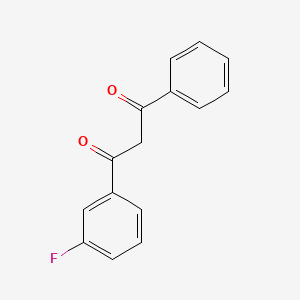
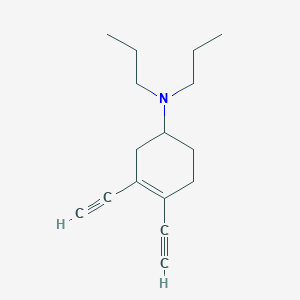
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)

![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)

![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
